

2-Chloro-1,3-dimethylimidazolinium chloride stability and decomposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-1,3-dimethylimidazolinium chloride
Cat. No.:	B118366

[Get Quote](#)

An In-depth Technical Guide to the Stability and Decomposition of **2-Chloro-1,3-dimethylimidazolinium Chloride** (DMC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and powerful activating agent used extensively in organic synthesis. It serves as an effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as mild reaction conditions and simplified byproduct removal.^{[1][2]} Its primary applications include esterification, amidation, dehydration reactions to form heterocycles, and chlorination.^{[1][3][4]} However, the reactivity that makes DMC a valuable synthetic tool also contributes to its inherent instability under certain conditions. A thorough understanding of its stability profile and decomposition pathways is critical for its effective use, storage, and handling, ensuring reproducibility and safety in the laboratory.

This technical guide provides a comprehensive overview of the stability and decomposition of DMC, presenting quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.

Physicochemical and Stability Data

The fundamental properties of DMC are summarized below. It is a crystalline solid that is highly sensitive to atmospheric moisture.

Table 1: Physicochemical Properties of **2-Chloro-1,3-dimethylimidazolinium Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ Cl ₂ N ₂	[5]
Molecular Weight	169.05 g/mol	[5]
Appearance	White to off-white crystalline powder or solid	[6]
Melting Point	133-140 °C	[7]
Decomposition Temp.	~95-100 °C (Reported in some studies)	[8]

Stability Profile

The stability of DMC is primarily influenced by moisture, solvent, and temperature. It is a hygroscopic compound that readily undergoes hydrolysis.[1]

Hygroscopicity and Hydrolytic Stability

DMC is highly susceptible to degradation by moisture, which is the most common cause of decomposition under standard storage conditions.[1] However, when rigorously protected from moisture, it is stable at room temperature for over a year.[8] Its stability varies significantly in different solvents, particularly protic and basic ones. The decomposition is notably accelerated in the presence of a base.[8]

Table 2: Stability of DMC in Various Deuterated Solvents at Room Temperature

Solvent	% Decomposition (Time)	Reference(s)
CDCl ₃	6% (after 24 h)	[8]
D ₂ O	3% (after 24 h)	[8]
CD ₃ OD	30% (after 7 h); 70% (after 24 h)	[8]
50% Pyridine-d ₅ in D ₂ O	76% (after 10 min); 100% (after 3 h)	[8]

Recommended Storage and Handling

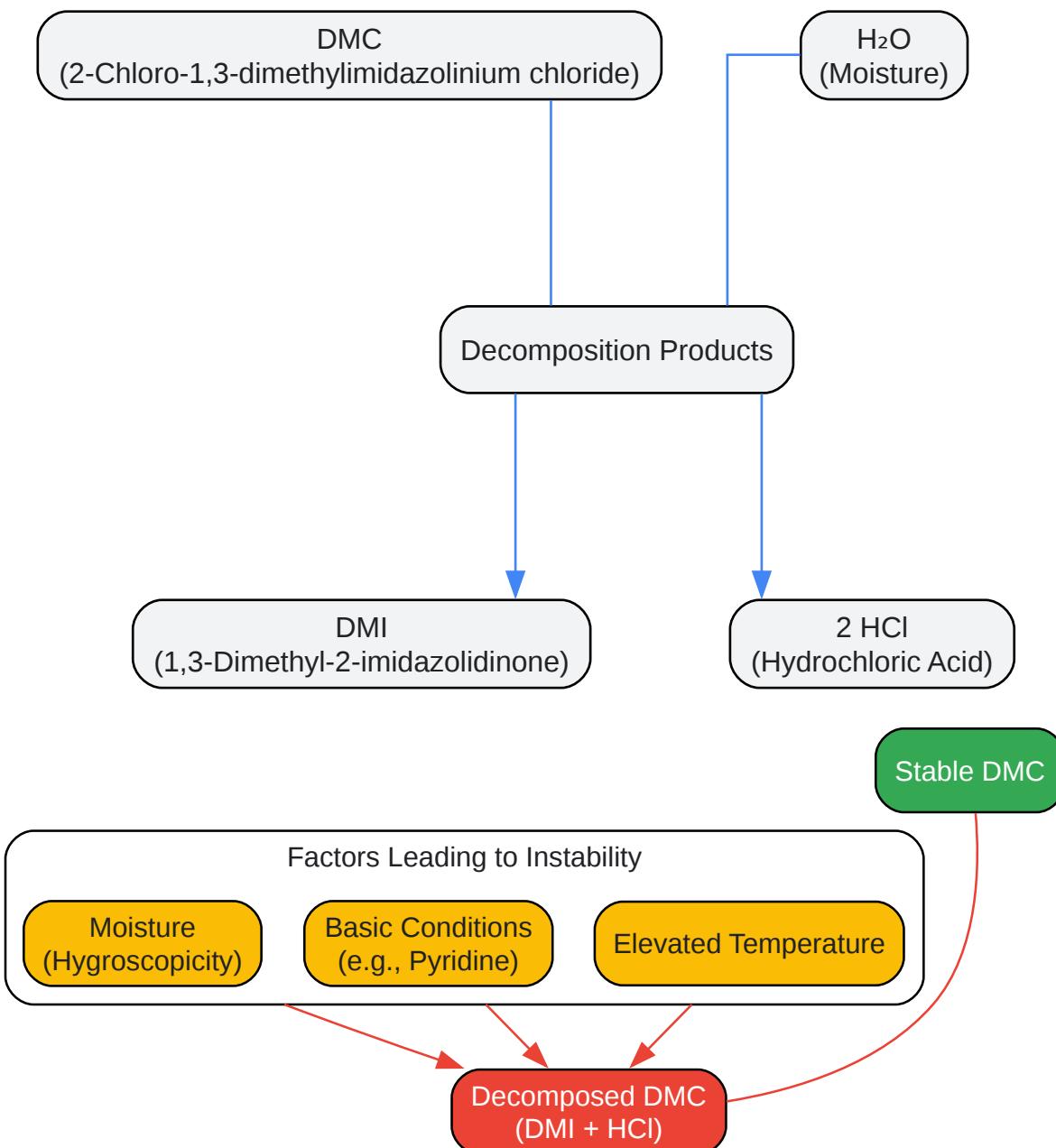
Proper storage is crucial to maintain the integrity and reactivity of DMC. The compound should be handled in a controlled environment to minimize exposure to atmospheric moisture.

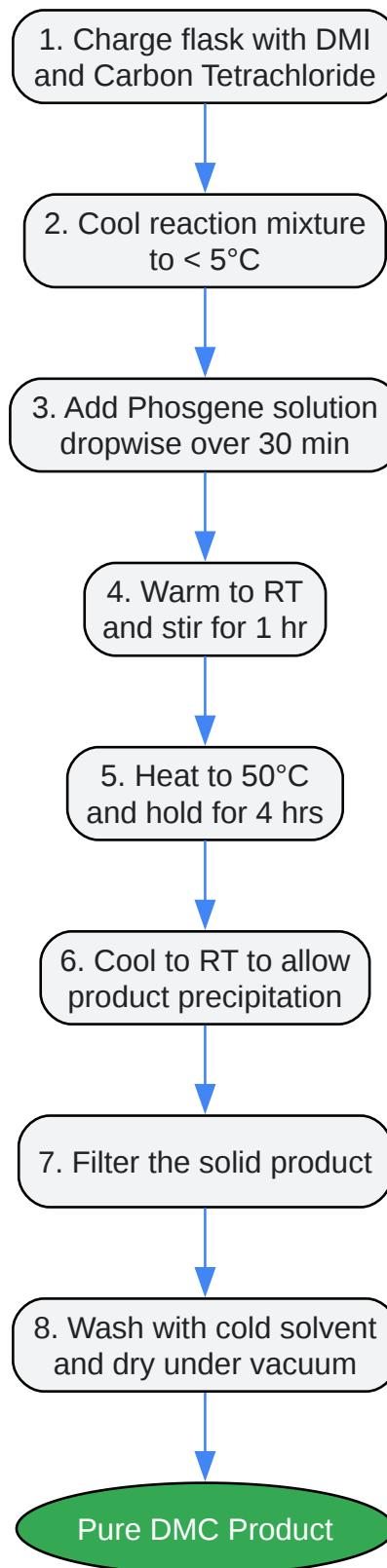
Table 3: Recommended Storage and Handling Conditions

Condition	Recommendation	Reference(s)
Temperature	2-8°C, in a refrigerator or freezer under -20°C	[7]
Atmosphere	Store under a dry, inert atmosphere (e.g., Nitrogen or Argon)	
Container	Keep container tightly closed	
Handling	Use in a well-ventilated area or glovebox. Avoid dust formation.	

Incompatibilities

To prevent rapid decomposition or hazardous reactions, DMC should be kept away from incompatible substances.


Table 4: Known Incompatibilities


Incompatible Material Class	Specific Examples
Moisture / Water	Atmospheric humidity, protic solvents
Strong Oxidizing Agents	Peroxides, Nitrates
Strong Acids	Hydrochloric Acid, Sulfuric Acid
Strong Bases	Sodium Hydroxide, Pyridine

Decomposition Pathways

Primary Decomposition: Hydrolysis

The principal decomposition pathway for DMC is hydrolysis. In the presence of water, it reacts to form the stable and water-soluble urea derivative, 1,3-dimethyl-2-imidazolidinone (DMI), and hydrochloric acid.^{[1][8]} This reaction is responsible for the loss of activity when the reagent is improperly stored.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 2. 2-Chloro-1,3-dimethylimidazolinium chloride | 37091-73-9 | Benchchem [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 2-Chloro-1,3-dimethylimidazolinium Chloride | 37091-73-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Chloro-1,3-dimethylimidazolinium chloride | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-1,3-dimethylimidazolinium chloride, 90% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- To cite this document: BenchChem. [2-Chloro-1,3-dimethylimidazolinium chloride stability and decomposition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118366#2-chloro-1-3-dimethylimidazolinium-chloride-stability-and-decomposition\]](https://www.benchchem.com/product/b118366#2-chloro-1-3-dimethylimidazolinium-chloride-stability-and-decomposition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com